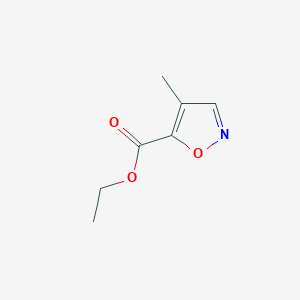

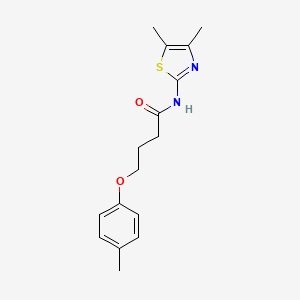

Ethyl 4-methylisoxazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

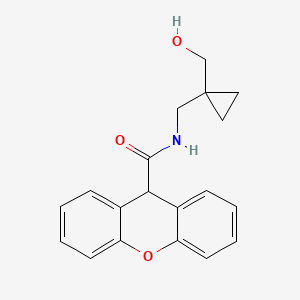

The molecular structure of Ethyl 4-methylisoxazole-5-carboxylate can be represented by the SMILES stringCCOC(=O)c1cnoc1C . Chemical Reactions Analysis

The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Physical And Chemical Properties Analysis

This compound has a refractive index of n20/D 1.460 and a density of 1.118 g/mL at 25 °C . Its molecular weight is 155.15 .Scientific Research Applications

Deamination in Immunomodulatory Agents

Ryng and Szostak (2009) describe the peculiar behavior of ethyl 4-methylisoxazole-5-carboxylate during deamination. This process results in the formation of ethyl ester of 3-methylisoxazole-4-carboxylic acid, which is a precursor for new immunomodulatory agents (Ryng & Szostak, 2009).

Lateral Lithiation Techniques

Zhou and Natale (1998) have worked on the lateral lithiation of ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate, demonstrating a clean reaction at the C-5 methyl group, useful in synthesizing AMPA analogs (Zhou & Natale, 1998).

Biomimetic Synthesis Applications

Moorthie, McGarrigle, Stenson, and Aggarwal (2007) developed a high-yielding synthesis of ethyl 5-hydroxymethyl-3-methylisoxazole-4-carboxylate, a precursor in the biomimetic synthesis of α-cyclopiazonic acid (Moorthie et al., 2007).

Isoxazole-3(2H)-one Rearrangement Studies

Brehm, Madsen, Johansen, and Krogsgaard-Larsen (1991) explored the treatment of 5-tert-butyl-4-methylisoxazole-3-ol with ethyl chloroacetate, revealing unexpected products and insights into isoxazole-3(2H)-one rearrangements (Brehm et al., 1991).

Immunomodulating Action and SAR Studies

Ryng, Zimecki, Sonnenberg, and Mokrosz (1999) synthesized a series of 5-amino-3-methylisoxazole-4-carboxylic acid amides, assessing their immunological activities and structure-activity relationships, highlighting the potential of this compound derivatives in immunomodulation (Ryng et al., 1999).

Pyrazole-4-carboxylate Derivatives and Analgesic Properties

Gokulan, Jayakar, Alagarsamy, and Solomon (2012) synthesized a series of ethyl 1H-pyrazole-4-carboxylate derivatives and evaluated their analgesic and anti-inflammatory properties, suggesting potential pharmaceutical applications (Gokulan et al., 2012).

Safety and Hazards

properties

IUPAC Name |

ethyl 4-methyl-1,2-oxazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-3-10-7(9)6-5(2)4-8-11-6/h4H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYUQVJATTBOWGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=NO1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-acetylphenyl)-2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2449542.png)

![3-[(2-Nitrophenyl)sulfonylamino]azetidine-3-carboxamide](/img/structure/B2449543.png)

![4-Methyl-1H-benzo[d]imidazol-2-amine hydrobromide](/img/structure/B2449544.png)

![N-[(2-chlorophenyl)methyl]-5-(1-{[(4-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)pentanamide](/img/structure/B2449550.png)

![2-methoxy-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2449554.png)

![5-[3-(4-Methoxyphenyl)prop-2-enylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2449557.png)